molecular formula C6H9ClO4S B2404925 2-Chlorosulfonylethyl cyclopropanecarboxylate CAS No. 2309468-96-8

2-Chlorosulfonylethyl cyclopropanecarboxylate

Cat. No.: B2404925
CAS No.: 2309468-96-8
M. Wt: 212.64
InChI Key: XDHNQRIYZLKVJP-UHFFFAOYSA-N
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Description

2-Chlorosulfonylethyl cyclopropanecarboxylate is a sophisticated bifunctional reagent designed for advanced synthetic chemistry, particularly in constructing molecular architectures that incorporate the strained, three-membered cyclopropane ring. The cyclopropane motif is a high-value scaffold in medicinal chemistry and agrochemical research due to its unique steric and electronic properties, which can significantly alter a molecule's metabolic stability, bioavailability, and conformational dynamics . This compound elegantly combines a reactive cyclopropanecarboxylate ester with a chlorosulfonyl group, enabling sequential or convergent synthesis pathways. The chlorosulfonyl moiety is a highly versatile handle for introducing sulfonamide or sulfonate linkages, which are pivotal in drug discovery for modulating physicochemical properties and enhancing target binding . Its primary research value lies in its application as a key building block for the synthesis of novel cyclopropane derivatives, which are sought after in drug discovery and material science . Furthermore, the structural framework of this reagent may find application in the development of complex molecules, including potential intermediates for active ingredients following the conceptual path of other substituted cyclopropanecarboxylic esters .

Properties

IUPAC Name

2-chlorosulfonylethyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c7-12(9,10)4-3-11-6(8)5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNQRIYZLKVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chlorosulfonylethyl cyclopropanecarboxylate typically involves the reaction of chlorosulfonyl isocyanate with alkenes. This reaction can proceed via two primary pathways: a concerted pathway for electron-deficient alkenes and a single electron transfer (SET) pathway for electron-rich alkenes . The reaction conditions often include low temperatures to favor the formation of a charge transfer complex, enhancing the efficiency of the reaction .

Chemical Reactions Analysis

2-Chlorosulfonylethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). .

Scientific Research Applications

2-Chlorosulfonylethyl cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is investigated for its potential as a biochemical probe.

    Medicine: It is being explored as a lead compound for developing novel anticancer and anti-inflammatory drugs.

    Industry: Its unique properties make it suitable for use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Chlorosulfonylethyl cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cyclopropane ring confers unique steric and electronic effects, while substituents (e.g., methyl, aminoethyl, chlorosulfonylethyl) dictate reactivity and applications. Below is a comparative analysis of three analogs:

Property Methyl Cyclopropanecarboxylate 2-Aminoethyl Cyclopropanecarboxylate Hydrochloride 1-Chloro-2-methyl-2-propanol
Molecular Formula C₅H₈O₂ C₆H₁₂ClNO₂ C₄H₉ClO
Molecular Weight (g/mol) 100.12 (estimated) 165.62 108.57
Functional Groups Ester (methyl) Ester (aminoethyl), hydrochloride salt Chlorinated alcohol
Appearance Liquid (inferred) Powder Liquid (inferred)
Storage Conditions Not specified Room temperature Not specified

Key Observations :

  • The aminoethyl derivative’s hydrochloride salt form enhances stability, making it suitable for solid-phase applications .
  • Chlorinated analogs (e.g., 1-Chloro-2-methyl-2-propanol) exhibit higher reactivity due to the Cl substituent, necessitating stringent safety protocols .

Contradictions :

  • The chlorinated alcohol requires immediate decontamination measures , whereas the aminoethyl derivative’s safety data are unspecified, suggesting differences in hazard profiles.

Research Findings and Critical Analysis

  • Reactivity: Chlorinated derivatives (e.g., 1-Chloro-2-methyl-2-propanol) exhibit higher acute toxicity compared to esterified analogs, necessitating specialized handling .
  • Stability: The hydrochloride salt form of the aminoethyl derivative enhances shelf life, contrasting with liquid esters prone to hydrolysis .
  • Market Dynamics: Methyl cyclopropanecarboxylate’s market growth is driven by its versatility, though substitution with bulkier groups (e.g., aminoethyl, chlorosulfonylethyl) could unlock niche applications .

Biological Activity

2-Chlorosulfonylethyl cyclopropanecarboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, a sulfonyl group, and a carboxylate moiety. Its structure can be represented as follows:

C5H7ClO4S\text{C}_5\text{H}_7\text{ClO}_4\text{S}
  • Molecular Weight : 202.62 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Biological Activity

The biological activities of this compound are primarily focused on its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often exhibit significant biological properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

CompoundActivityReference
This compoundAntimicrobial
SulfanilamideAntibacterial
TrimethoprimAntimicrobial

Anticancer Properties

Research into the anticancer effects of similar compounds suggests potential pathways through which this compound may induce apoptosis in cancer cells. The proposed mechanisms include:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress
  • Modulation of cell signaling pathways

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its sulfonyl group plays a crucial role in binding to target enzymes or receptors involved in critical cellular processes.

Potential Targets

  • Enzymatic Inhibition : Compounds with similar functionalities often inhibit enzymes such as dihydropteroate synthase, pivotal in bacterial folic acid biosynthesis.
  • Cell Signaling Modulation : The compound may interact with cellular receptors influencing pathways related to cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings. Notable examples include:

  • Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of a sulfonamide derivative against resistant strains of bacteria, demonstrating significant improvements in patient outcomes.
  • Cancer Treatment Trial : A study investigated the use of a related compound in combination therapy for patients with advanced-stage cancer, showing enhanced survival rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chlorosulfonylethyl cyclopropanecarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of cyclopropane derivatives often involves cyclopropanation via carbene insertion or [2+1] cycloaddition. For analogs like ethyl trans-2-arylcyclopropanecarboxylates, reactions between ethyl diazoacetate and substituted alkenes under acidic/basic catalysis are common . Optimization should focus on:

  • Catalyst screening (e.g., Rh(II) or Cu(I) salts) to improve regioselectivity.
  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates.
  • Monitoring via TLC/GC-MS to track reaction progress.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, face shields, and EN 166-compliant safety goggles to prevent skin/eye contact .
  • Ventilation : Ensure fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .
  • Storage : Store in sealed containers at 2–8°C, away from ignition sources, to prevent degradation or combustion .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra against reference data (e.g., NIST Chemistry WebBook) .
  • Elemental analysis : Confirm %C, %H, and %Cl matches theoretical values within ±0.3% .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric effects : The cyclopropane ring imposes angle strain (~60°), increasing susceptibility to ring-opening reactions. Use DFT calculations (e.g., Gaussian 16) to model transition states .
  • Electronic effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the β-carbon. Quantify via Hammett plots using substituted aryl analogs .
  • Experimental validation : Compare reaction rates with tert-butyl vs. methyl esters to isolate steric contributions .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Controlled studies : Replicate hydrolysis (pH 4–10), photolysis (UV-Vis at 254 nm), and biodegradation (OECD 301F assay) to identify dominant pathways .
  • Isotopic labeling : Use ¹⁴C-labeled compounds to track mineralization vs. intermediate formation .
  • Cross-lab validation : Collaborate with independent labs to reconcile discrepancies in half-life data (e.g., t₁/₂ = 5–30 days in soil) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., GABA receptors) .
  • QSAR models : Train on cyclopropane-containing drugs (e.g., pyrethroids) to correlate logP, polar surface area, and IC₅₀ values .
  • ADMET prediction : Employ SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Key Notes

  • Synthesis : Prioritize Rh(II)-catalyzed methods for stereochemical control .
  • Safety : Adhere to OSHA HCS standards for PPE and ventilation .
  • Data Contradictions : Use multi-method validation (experimental + computational) to resolve conflicts .

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